(9Z,9'Z)-9-tetradecenoic acid, diester with 1,2,3-propanetriol
Overview
Description
Scientific Research Applications
Dimyristolein has several applications in scientific research:
Chemistry: Used as a standard in lipid biochemistry for the study of diacylglycerol metabolism and signaling pathways.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimyristolein can be synthesized through the esterification of myristoleic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to around 150-180°C for several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of dimyristolein may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Dimyristolein undergoes various chemical reactions, including:
Oxidation: Dimyristolein can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction of dimyristolein can lead to the formation of saturated diacylglycerols.
Substitution: Substitution reactions can occur at the ester linkages, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated diacylglycerols.
Reduction: Saturated diacylglycerols.
Substitution: Various ester derivatives.
Mechanism of Action
Dimyristolein exerts its effects primarily through its role as a diacylglycerol, which acts as a secondary messenger in various cellular signaling pathways. It activates protein kinase C, which in turn regulates numerous cellular processes such as cell growth, differentiation, and apoptosis . The molecular targets include membrane-bound receptors and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Dimyristin: A diacylglycerol containing myristic acid.
Dipalmitolein: A diacylglycerol containing palmitoleic acid.
Dioleoylglycerol: A diacylglycerol containing oleic acid.
Comparison:
Dimyristolein vs. Dimyristin: Dimyristolein contains unsaturated myristoleic acid, whereas dimyristin contains saturated myristic acid, leading to differences in their physical properties and reactivity.
Dimyristolein vs. Dipalmitolein: Both contain monounsaturated fatty acids, but differ in chain length and degree of unsaturation, affecting their biological activity.
Dimyristolein vs. Dioleoylglycerol: Dioleoylglycerol has longer fatty acid chains and higher unsaturation, influencing its role in cellular signaling and membrane fluidity.
Dimyristolein’s unique structure and properties make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[2-hydroxy-3-[(Z)-tetradec-9-enoyl]oxypropyl] (Z)-tetradec-9-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h9-12,29,32H,3-8,13-28H2,1-2H3/b11-9-,12-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYJVJPYMUGUIZ-HWAYABPNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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